Diltiazem ... may reduce the incidence of reinfarction in patients with a first non-Q-wave infarction who are not candidates for a beta-adrenergic receptor antagonist.
... Diltiazem ... /has/ been shown to provide symptomatic relief in Raynaud's disease.
Diltiazem ... /is/ indicated, alone or in combination with other agents, for treatment of hypertension. /Included in US product labeling/
... Parenteral diltiazem /is/ indicated in the treatment of supraventricular tachyarrhythmias. Diltiazem ... produces rapid conversion to sinus rhythm of paroxysmal supraventricular tachycardia (including those associated with accessory bypass tracts, such as Wolff-Parkinson-White [W-P-W] or Lown-Ganong-Levine [L-G-L] syndrome) in patients who do not respond to vagal maneuvers {161} when the atrioventricular (AV) node is required for reentry to sustain tachycardia {125}. Parenteral diltiazem ... also produces temporary control of rapid ventricular rate in atrial flutter or atrial fibrillation. ... /Included in US product labeling/
Diltiazem ... /is/ also indicated in the management of vasospastic angina (Prinzmetal's variant, or at-rest angina) or unstable angina in patients who are unable to tolerate or whose symptoms are not relieved by adequate doses of beta-adrenergic blocking agents or organic nitrates. They are generally indicated when vasospastic angina is confirmed by: (a) the classical pattern accompanied by elevation of ST segment; (b) ergonovine-induced angina or coronary artery spasm; or (c) coronary artery spasm demonstrated by angiography, although they may also be used when a vasospastic component is indicated but not confirmed (e.g., where pain has a variable threshold on exertion or in unstable angina where electrocardiographic findings are compatible with intermittent vasospasm). /Included in US product labeling/
... Diltiazem ... /is/ indicated in the management of classic angina (chronic stable angina or effort-associated angina) with no evidence of vasospasm. ... /Included in US product labeling/
Used for the treatment of heart failure due predominantly to diastolic dysfunction; possible treatment for migraine prophylaxis; used for the treatment of tachychardia and supraventricular tachyarrhythmias caused by thyrotoicosis.
Possible radioprotective agent
Veterinary pharmaceutical for treatment of atrial fibrillation, supraventricular tachycardias, hypertrophic cardiomyopathy, and hypertension in dogs and cats.
Although in experimental models of coronary occlusion diltiazem admin has been shown to reduce the degree of stunning and of reperfusion injury, the majority of clinical trials have failed to demonstrate significant benefits. The aim of this study was to evaluate the effect of diltiazem, administered before coronary reperfusion, on infarct size, residual myocardial viability and recovery of left ventricular function. 90 patients admitted within 3 hrs of the onset of symptoms of acute myocardial infarction were studied. They were immediately randomized to either iv diltiazem (n=43) or placebo (n=47). The admin of diltiazem consisted of 10 mg bolus plus 10 mg/hr for 3 days. All patients were subsequently treated with recombinant tissue-type plasminogen activator. All underwent serial echocardiograms upon admission, 4 days post-admission during low-dose dobutamine stress echo, at discharge and after 6 months. The dysfunction score was calculated on admission and its percent reduction after dobutamine (viability) and at follow-up (recovery). Patients treated with iv diltiazem had a significantly higher residual viability, a significantly greater early recovery of regional function, and same delayed recovery than patients given placebo.
The main objective of this retrospective analysis was to evaluate the long-term effect of the heart rate-lowering calcium antagonists verapamil and diltiazem on the incidence of combined cardiac events and all-cause mortality in patients who had experienced a non-Q-wave acute myocardial infarction (AMI), but who did not also have pulmonary congestion. In addition, factors having an independent association with these 2 outcomes were identified. Of 817 non-Q-wave patients, 81 (9.9%) died during 12-52 months of follow-up. The unadjusted mortality rate was 42% lower in patients randomized to calcium antagonist therapy than placebo (7.2% vs 12.4%, p=0.010). Non-Q-wave patients who died during follow-up were older than patients who survived (62 vs 58 yrs, p=0.001). Other factors found to have an independent association with all-cause mortality included diuretic use (RR 2.79), diabetes mellitus (RR 2.86), and New York Heart Association class >I (RR 1.73). The covariate adjusted all-cause mortality risk ratio associated with randomization to calcium antagonist therapy was 0.65 (95% confidence interval [0.40-1.05, p=0.079]). Overall, 153 patients (18.7%) died or had nonfatal reinfarction. The unadjusted combined event rate was 31% lower in patients randomized to calcium antagonist therapy than to placebo (15.2% vs 21.9%, p<0.006). Factors found to have an independent association with cardiac events included age, diabetes (RR 2.82), diuretic use (RR 2.04), & previous AMI (RR 1.71). In addition, randomization to the calcium antagonist group had a significant independent association with reduced cardiac events (p=0.031). The covariate adjusted event rate RR associated with randomization to the calcium antagonist group was 0.69 (95% confidence interval [0.49-0.97]). In conclusion, the heart rate-lowering calcium antagonists diltiazem and verapamil may play an important role in reducing long-term mortality and reinfarction in non-Q-wave AMI without pulmonary congestion.
Oral admin of diltiazem results in a sustained fall in both heart rate and mean arterial blood pressure. Despite the fact that diltiazem and verapamil produce similar effects on the /sinoatrial/ and /atrioventricular/ nodes, the negative inotropic effect of diltiazem is more modest.
... Glyceryl trinitrate (GTN) ointment (0.2%) has an efficacy of up to 68% in healing chronic anal fissure, but with headache as a major side-effect. Diltiazem hydrochloride ... cream (2%) is expected to have fewer side-effects. ... A prospective double-blind ... requiring at least 26 patients in each group ... was instituted ... to compare the incidence of side-effects ... with 0.2% GTN ointment and 2% /diltiazem/ cream in the treatment of chronic anal fissure. Treatments were applied perianally, twice daily for 6-8 wks. ... Both groups were comparable in patient demographics and clinical characteristics ... There were /significantly/ more side-effects with GTN (21 of 29 patients) than with diltiazem (13 of 31) ... In particular, more headaches occurred with GTN (17 of 29 patients) than with diltiazem (8 of 31)... There were no significant differences in healing and symptomatic improvement rates between patients receiving GTN (25 of 29) and DTZ (24 of 31). ...
... Oral and topical diltiazem heal chronic anal fissures. Topical diltiazem is more effective, achieving healing rates comparable to those reported with topical nitrates, with significantly fewer side effects.
This study assessed once-daily (OD), sustained-release (SR) diltiazem alone and in combination with ramipril in essential hypertension. Fifty patients with supine diastolic blood pressure (DBP) > or =95, < or =114 mm Hg were entered into the active treatment phase of the study after 2 wks of placebo run-in. /SR/ diltiazem 180 mg OD was administered for 2 wks, then optimally titrated, at 2 wk intervals, to SR diltiazem 240 mg OD and then SR diltiazem 180 mg + ramipril 2.5 mg OD to achieve supine DBP < or =90 mm Hg. After 4 wks of diltiazem monotherapy (SR diltiazem 180 mg or 240 mg OD) mean supine DBP and mean supine heart rate /were significantly/ reduced. Diltiazem monotherapy reduced supine DBP to < or =90 mm Hg in ... 77.77% patients. Combination therapy ... received by non-responders to diltiazem monotherapy, reduced supine DBP to < or =90 mm Hg in ... 30% patients. Sinus bradycardia was observed in one patient. Sustained-release diltiazem alone and in combination with ramipril ... is well tolerated.
... Calcium channel antagonists have been demonstrated by light microscopy to provide protection against acoustic trauma. To evaluate the protective effect of calcium channel blocker on the inner ear cells to noise exposure, the amount of the histochemical reaction products formed in the cytoplasm of the inner hair cells of the guinea pig after application of pyroantimonate was measured by an image processing system connected to an energy-filtering transmission electron microscope (EFTEM). Compared to untreated control specimens ... the amount of precipitable calcium had clearly increased in the inner hair cells of noise-exposed cochleae 60 hr after an acute noise trauma ... In addition, small electron-lucent areas could be identified in the cytoplasm of the hair cells probably representing damage to the cellular fine structure. When the calcium channel blocker diltiazem was administered without any additional noise exposure the calcium content was drastically reduced in the inner hair cells ... but when the antagonist was given before and after acute noise trauma ... the calcium content in the inner hair cells was nearly compared to the amount determined in the untreated group of animals ... .